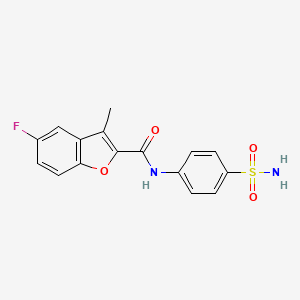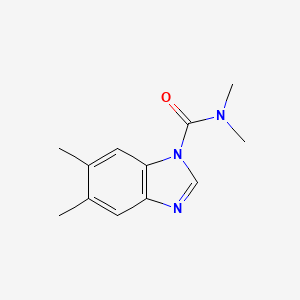![molecular formula C19H16N2O3S3 B12133729 5-((2E)-2-Methyl-3-phenylprop-2-enylidene)-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12133729.png)
5-((2E)-2-Methyl-3-phenylprop-2-enylidene)-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2E)-2-Methyl-3-phenylprop-2-enylidene)-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of phenylsulfonyl and phenylprop-2-enylidene groups further enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2E)-2-Methyl-3-phenylprop-2-enylidene)-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thiourea derivative with an α-halo ketone under basic conditions.
Introduction of Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride and a suitable base.
Formation of Phenylprop-2-enylidene Group: The phenylprop-2-enylidene group can be formed via a condensation reaction between a benzaldehyde derivative and an acetophenone derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-((2E)-2-Methyl-3-phenylprop-2-enylidene)-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidinone derivatives.
Aplicaciones Científicas De Investigación
5-((2E)-2-Methyl-3-phenylprop-2-enylidene)-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-((2E)-2-Methyl-3-phenylprop-2-enylidene)-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The phenylsulfonyl group can enhance binding affinity through interactions with amino acid residues in the target protein.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone core and are known for their antidiabetic properties.
Sulfonylureas: These compounds contain a sulfonyl group and are used as antidiabetic agents.
Benzylidene Derivatives: These compounds contain a benzylidene group and are investigated for their potential biological activities.
Uniqueness
5-((2E)-2-Methyl-3-phenylprop-2-enylidene)-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity
Propiedades
Fórmula molecular |
C19H16N2O3S3 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H16N2O3S3/c1-14(12-15-8-4-2-5-9-15)13-17-18(22)21(19(25)26-17)20-27(23,24)16-10-6-3-7-11-16/h2-13,20H,1H3/b14-12+,17-13- |
Clave InChI |
DMYRIVYLLBJZLW-PZAFVPBJSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2Z)-[3-(furan-2-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12133648.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12133661.png)

![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B12133671.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-N-[4-(propan-2-yl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B12133672.png)
![N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine](/img/structure/B12133673.png)
![5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12133680.png)
![N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133682.png)

![3-(3-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12133696.png)
![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12133703.png)
![N-(2,6-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B12133713.png)
![(2Z)-2-(4-chlorobenzylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one](/img/structure/B12133716.png)
